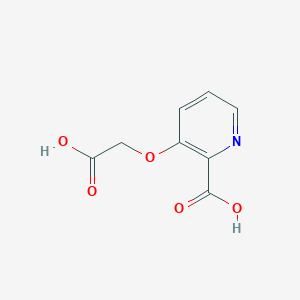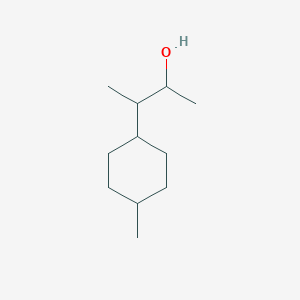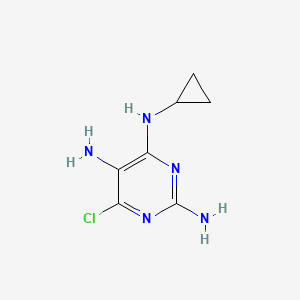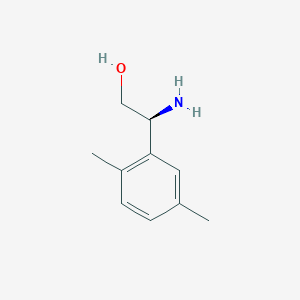![molecular formula C11H7F2NO3S B13612381 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents . This compound is characterized by the presence of a thiazole ring substituted with a difluorophenoxy group and a carboxylic acid functional group.
Preparation Methods
The synthesis of 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and thiazole derivatives.
Reaction Conditions: The key step involves the formation of the thiazole ring through a cyclization reaction
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. .
Chemical Reactions Analysis
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(2,4-difluorophenoxy)-2-methylpropanoic acid and other thiazole derivatives share structural similarities.
Uniqueness: The presence of the difluorophenoxy group and the specific substitution pattern on the thiazole ring confer unique chemical and biological properties to this compound, distinguishing it from other similar molecules .
Properties
Molecular Formula |
C11H7F2NO3S |
|---|---|
Molecular Weight |
271.24 g/mol |
IUPAC Name |
2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3S/c12-7-2-1-6(3-8(7)13)17-4-10-14-9(5-18-10)11(15)16/h1-3,5H,4H2,(H,15,16) |
InChI Key |
IJKYKXRHUVYQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=NC(=CS2)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)








